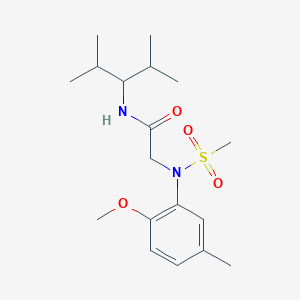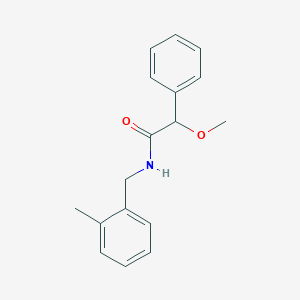
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate
Descripción general
Descripción
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate, also known as Promethazine, is a phenothiazine derivative that has been widely used as an antihistamine, sedative, and antiemetic agent. It is a potent antagonist of histamine H1 receptors and has been shown to have a variety of other pharmacological effects, including inhibition of dopamine receptors, serotonin receptors, and adrenergic receptors.
Aplicaciones Científicas De Investigación
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate has been extensively studied for its various pharmacological effects. It has been shown to have potent antiemetic effects and is commonly used to treat nausea and vomiting associated with chemotherapy and surgery. It is also used as a sedative and antihistamine in the treatment of allergies and insomnia. In addition, this compound has been shown to have antipsychotic and analgesic effects, making it a promising candidate for the treatment of schizophrenia and chronic pain.
Mecanismo De Acción
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate exerts its pharmacological effects by antagonizing histamine H1 receptors, dopamine receptors, serotonin receptors, and adrenergic receptors. By blocking these receptors, this compound reduces the activity of neurotransmitters such as histamine, dopamine, serotonin, and norepinephrine, leading to its sedative, antiemetic, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, leading to its anti-inflammatory and antiallergic effects. It has also been shown to inhibit the reuptake of dopamine and serotonin, leading to its antidepressant and analgesic effects. Additionally, this compound has been shown to have anticholinergic effects, leading to its sedative and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate has several advantages and limitations for use in lab experiments. Its potent antiemetic and sedative effects make it useful for studying the effects of nausea and sleep deprivation on cognitive function. Its antipsychotic effects make it useful for studying the neurochemical basis of schizophrenia. However, its broad range of pharmacological effects can make it difficult to isolate the specific mechanisms underlying its effects.
Direcciones Futuras
There are several future directions for research on 1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate. One area of interest is the development of more selective histamine H1 receptor antagonists, which could provide more targeted treatment for allergies and inflammation. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is interest in studying the potential role of this compound in the treatment of chronic pain, as it has been shown to have potent analgesic effects.
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3OS.C2H2O4/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-23-10-4-6-12-25(23)31-26-13-7-5-11-24(26)29;3-1(4)2(5)6/h1-13,22,30H,14-20H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBOAKHMJWTHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4SC5=CC=CC=C53)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3929109.png)
![10-benzoyl-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929116.png)
![N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B3929130.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929136.png)
![ethyl 4-[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929145.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929150.png)
![2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid](/img/structure/B3929158.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B3929165.png)
![N-ethyl-9-methyl-11-oxo-N-phenyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3929174.png)
![1-[3-(benzyloxy)benzoyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3929188.png)
![1-[1-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol bis(trifluoroacetate) (salt)](/img/structure/B3929207.png)
![8-[3-(morpholin-4-ylmethyl)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3929215.png)